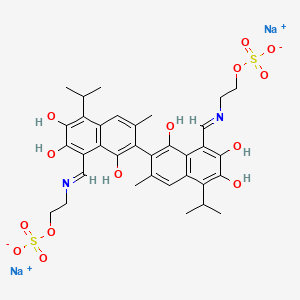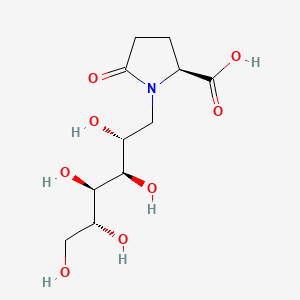
ST 91
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ST 91 involves the reaction of 2,6-diethylphenylamine with glyoxal in the presence of ammonium acetate to form the intermediate imidazoline. This intermediate is then treated with hydrochloric acid to yield the final product, N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Reaktionstypen: ST 91 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Imidazolin-N-Oxid-Derivate zu bilden.
Reduktion: Die Reduktion von this compound kann die entsprechenden Amin-Derivate liefern.
Substitution: this compound kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Imidazolinring.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Nucleophile wie Alkylhalogenide oder Acylchloride werden unter basischen Bedingungen eingesetzt.
Hauptprodukte:
Oxidation: Imidazolin-N-Oxid-Derivate.
Reduktion: Amin-Derivate.
Substitution: Verschiedene substituierte Imidazolin-Derivate.
Wissenschaftliche Forschungsanwendungen
ST 91 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Ligand in der Koordinationschemie verwendet.
Biologie: Wird in Studien eingesetzt, die sich mit Alpha-2-Adrenozeptoren befassen, um deren Rolle in physiologischen Prozessen zu verstehen.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere in der Schmerzbehandlung und als Analgetikum.
5. Wirkmechanismus
This compound entfaltet seine Wirkungen durch Bindung an und Aktivierung von Alpha-2-Adrenozeptoren. Diese Aktivierung führt zur Hemmung der Adenylatcyclase, was zu einer Abnahme der zyklischen Adenosinmonophosphat (cAMP)-Spiegel führt. Die Abnahme des cAMP-Spiegels führt letztendlich zu verschiedenen physiologischen Wirkungen, darunter Analgesie und Sedierung. Die Verbindung zielt hauptsächlich auf Nicht-Alpha-2A-Adrenozeptoren ab, die vom Alpha-2C-Subtyp sein können .
Ähnliche Verbindungen:
Clonidin: Ein weiterer Agonist des Alpha-2-Adrenozeptors, jedoch mit einer höheren Selektivität für Alpha-2A-Rezeptoren.
Dexmedetomidin: Ein hochspezifischer Agonist des Alpha-2-Adrenozeptors, der klinisch zur Sedierung und Analgesie eingesetzt wird.
Guanfacin: Ein Agonist des Alpha-2-Adrenozeptors, der zur Behandlung von Aufmerksamkeitsdefizit-/Hyperaktivitätsstörung (ADHS) eingesetzt wird.
Einzigartigkeit von this compound: this compound ist einzigartig durch sein gemischtes Selektionsprofil für Alpha-Adrenozeptor-Typen/Subtypen und seine vorherrschende Aktivität an Nicht-Alpha-2A-Adrenozeptoren, die vom Alpha-2C-Subtyp sein können. Dieses einzigartige Profil macht es zu einem wertvollen Werkzeug in der Forschung, um die spezifischen Rollen der verschiedenen Alpha-2-Adrenozeptor-Subtypen zu verstehen .
Wirkmechanismus
ST 91 exerts its effects by binding to and activating alpha-2 adrenergic receptors. This activation leads to the inhibition of adenylate cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels ultimately leads to various physiological effects, including analgesia and sedation. The compound predominantly targets non-alpha-2A-adrenoceptors, which may be of the alpha-2C subtype .
Vergleich Mit ähnlichen Verbindungen
Clonidine: Another alpha-2 adrenergic receptor agonist, but with a higher selectivity for alpha-2A receptors.
Dexmedetomidine: A highly selective alpha-2 adrenergic receptor agonist used clinically for sedation and analgesia.
Guanfacine: An alpha-2 adrenergic receptor agonist used in the treatment of attention deficit hyperactivity disorder (ADHD).
Uniqueness of ST 91: this compound is unique due to its mixed alpha-adrenergic receptor type/subtype selection profile and its predominant activity at non-alpha-2A-adrenoceptors, which may be of the alpha-2C subtype. This distinct profile makes it a valuable tool in research for understanding the specific roles of different alpha-2 adrenergic receptor subtypes .
Eigenschaften
IUPAC Name |
N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3.ClH/c1-3-10-6-5-7-11(4-2)12(10)16-13-14-8-9-15-13;/h5-7H,3-4,8-9H2,1-2H3,(H2,14,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRWFGBEDNTMEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC2=NCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963858 | |
| Record name | N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4749-61-5, 59465-42-8 | |
| Record name | 1H-Imidazol-2-amine, N-(2,6-diethylphenyl)-4,5-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4749-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2,6-diethyl-N-2-imidazolidinylidene-, monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059465428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















